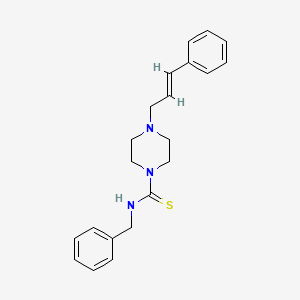

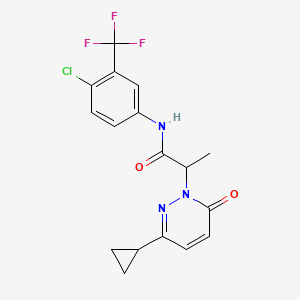

(Benzylamino)(4-(3-phenylprop-2-enyl)piperazinyl)methane-1-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Benzylamino)(4-(3-phenylprop-2-enyl)piperazinyl)methane-1-thione” is a chemical compound with the CAS number 454434-23-2 .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight are mentioned, but specific values are not provided .Aplicaciones Científicas De Investigación

Biocatalysis and Enzyme Engineering

N-benzyl cyclo-tertiary amines serve as essential building blocks in pharmaceutical synthesis. Researchers have focused on enhancing Mesorhizobium imine reductase (Mes IRED) to improve the green synthesis of these compounds . By employing alanine scanning and consensus mutation, they identified 12 single-site Mes IRED mutants. Notably, mutants from positions I177, V212, I213, and A241 significantly boosted the conversion of N-benzylpyrrolidine and N-benzylpiperidine. The best-performing mutants achieved impressive conversions: Mes IRED V212A/I213V (M1) increased N-benzylpyrrolidine conversion from 23.7% to 74.3%, while Mes IRED V212A/I177A/A241I (M2) enhanced N-benzylpiperidine conversion from 22.8% to 66.8%. Tunnel analysis revealed that M1 and M2 mutants have more efficient tunnels for larger product movement compared to wild-type Mes IRED. Coexpressing Mes IRED with glucose dehydrogenase (GDH) in recombinant E. coli achieved high conversions: 75.1% for N-benzylpyrrolidine (M1) and 88.8% for N-benzylpiperidine (M2). Preparative experiments resulted in 86.2% conversion and 60.2% yield for N-benzylpiperidine .

Organic Synthesis and Medicinal Chemistry

N-benzyl cyclo-tertiary amines play a crucial role in the synthesis of active pharmaceutical ingredients (APIs). For instance, donepezil and trimetazidine contain N-benzyl tertiary amine moieties . Researchers continue to explore efficient pathways for synthesizing these compounds, especially starting from N-cyclic secondary amines. Rational engineering of enzymes like Mes IRED provides valuable insights into drug synthesis and aids in designing other biocatalysts .

Antitumor Agents

Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and evaluated for their antitumor activities in vitro. These compounds represent a potential class of antitumor agents. Their structures were characterized by 1H NMR, 13C NMR, and elemental analysis .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3S/c25-21(22-18-20-10-5-2-6-11-20)24-16-14-23(15-17-24)13-7-12-19-8-3-1-4-9-19/h1-12H,13-18H2,(H,22,25)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEAHIMBMSHIFD-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)

![1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746670.png)

![7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B2746677.png)

![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2746678.png)

![8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2746681.png)

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B2746683.png)

![1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2746684.png)

![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2746685.png)